

2-(2-Methylpyridin-3-yl)acetonitrile CAS number 101166-73-8

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Compound of Interest

Compound Name: 2-(2-Methylpyridin-3-yl)acetonitrile

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An In-depth Technical Guide to **2-(2-Methylpyridin-3-yl)acetonitrile** (CAS 101166-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **2-(2-Methylpyridin-3-yl)acetonitrile**, a key heterocyclic building block for chemical synthesis. The document delves into its chemical identity, plausible synthetic routes, detailed physicochemical and spectroscopic characterization, reactivity, and applications, with a particular focus on its utility in pharmaceutical research and drug development. By synthesizing available data with established chemical principles, this whitepaper serves as an essential resource for scientists working with this versatile intermediate.

Introduction and Strategic Importance

2-(2-Methylpyridin-3-yl)acetonitrile, registered under CAS number 101166-73-8, is a substituted pyridine derivative that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring, a reactive nitrile group, and an activated methylene bridge, makes it a valuable precursor for constructing more complex molecular architectures. Pyridine moieties are a cornerstone of medicinal chemistry, appearing in a vast array of bioactive compounds and approved pharmaceuticals.[2] The strategic placement of the methyl and acetonitrile groups on the pyridine core of this molecule offers multiple avenues for functionalization, rendering it a significant tool for drug discovery programs and the synthesis of

fine chemicals.[3] One notable application is its use in the preparation of pyridine analogues of vitamin B1.[4]

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in **2-(2-Methylpyridin-3-yl)acetonitrile** dictates its chemical behavior and physical properties.

Table 1: Chemical Identity and Properties

Property	Value	Source(s)
CAS Number	101166-73-8	[1][5][6][7]
Molecular Formula	C ₈ H ₈ N ₂	[1][5]
Molecular Weight	132.16 g/mol	[5][6]
IUPAC Name	2-(2-methylpyridin-3-yl)acetonitrile	[1]
SMILES	<chem>CC1=C(CC#N)C=CC=N1</chem>	[1][5]
Predicted Density	1.056±0.06 g/cm ³	[8]
Predicted pKa	4.84±0.18	[8]
Predicted Boiling Point	281.8±25.0 °C	[8]
Storage Conditions	Sealed in dry, 2-8°C	[6]

Synthesis and Mechanistic Considerations

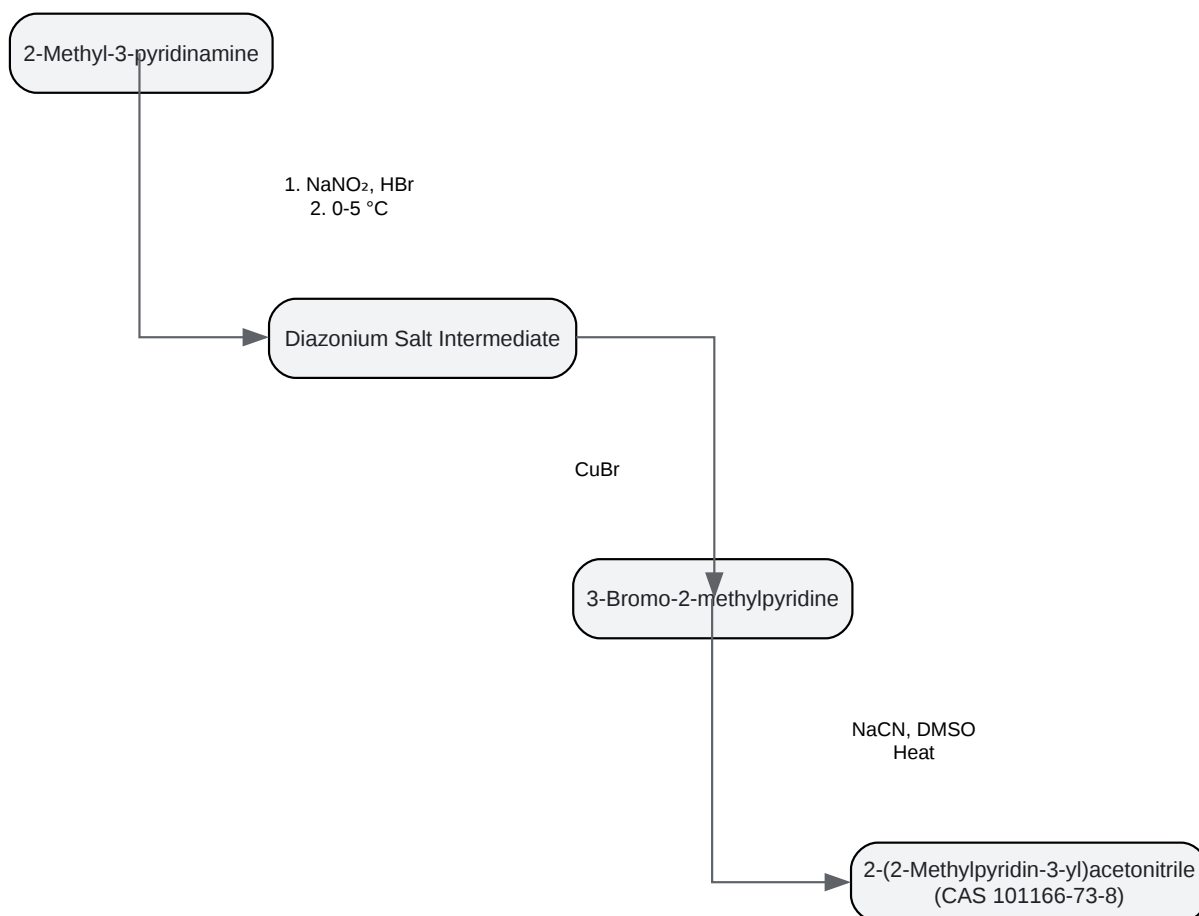
While specific, peer-reviewed synthetic procedures for **2-(2-Methylpyridin-3-yl)acetonitrile** are not extensively documented in readily available literature, its structure suggests several viable synthetic strategies based on established pyridine chemistry.[9] The most logical approach involves the nucleophilic substitution of a suitable leaving group on a 2-methyl-3-substituted pyridine precursor with a cyanide source.

Proposed Synthetic Pathway: Cyanation of a Halopyridine Intermediate

A prevalent method for introducing a cyanomethyl group to an aromatic ring is the reaction of a halomethyl derivative with a cyanide salt. This two-step process, starting from the commercially available 2-methyl-3-pyridinamine, offers a reliable route.

Step 1: Sandmeyer-type reaction to introduce a halogen. Conversion of the amino group of 2-methyl-3-pyridinamine to a halide (e.g., bromide or chloride) via diazotization followed by treatment with a copper(I) halide. This classic transformation is a cornerstone of aromatic chemistry for installing a good leaving group.

Step 2: Nucleophilic substitution with cyanide. The resulting 3-(halomethyl)-2-methylpyridine can then be reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetonitrile. This is a standard S_N2 reaction where the cyanide anion displaces the halide to form the target nitrile.



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A plausible synthetic workflow for the target compound.

Spectroscopic Characterization Profile

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure and data from analogous compounds can be made.^[10]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic methyl and methylene protons.

- **Pyridine Ring Protons (3H):** Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 would likely be a doublet of doublets, the proton at C5 a doublet of doublets, and the proton at C6 a doublet of doublets, with coupling constants typical for pyridyl systems.
- **Methylene Protons (-CH₂CN, 2H):** A singlet expected around δ 3.8-4.2 ppm. The deshielding is due to the adjacent aromatic ring and the electron-withdrawing nitrile group.
- **Methyl Protons (-CH₃, 3H):** A sharp singlet expected around δ 2.5-2.7 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would complement the proton data, confirming the carbon skeleton.

- **Pyridine Ring Carbons (5C):** Five distinct signals in the aromatic region (δ 120-160 ppm).
- **Nitrile Carbon (-CN):** A characteristic signal in the δ 115-120 ppm range.
- **Methylene Carbon (-CH₂CN):** A signal expected around δ 20-25 ppm.
- **Methyl Carbon (-CH₃):** A signal in the aliphatic region, likely around δ 18-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[\[11\]](#)

- **C \equiv N Stretch:** A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹. The conjugation with the pyridine ring may slightly lower this frequency.
- **C-H Stretch (Aromatic):** Signals above 3000 cm⁻¹.
- **C-H Stretch (Aliphatic):** Signals just below 3000 cm⁻¹.
- **C=C and C=N Stretch (Pyridine Ring):** Multiple bands in the 1400-1600 cm⁻¹ region.

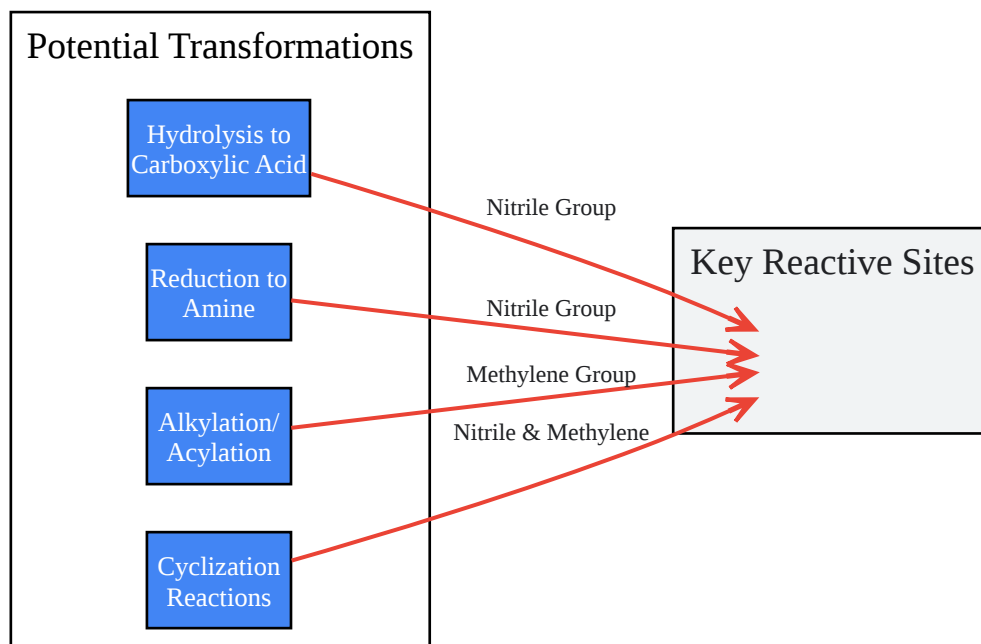
Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion (M⁺) peak at m/z = 132. Fragmentation would likely involve the loss of the nitrile group or cleavage of the

methylene bridge.

Chemical Reactivity and Synthetic Utility

The reactivity of **2-(2-Methylpyridin-3-yl)acetonitrile** is governed by its key functional groups, making it a versatile synthetic intermediate.^[12]



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Key reactive sites and potential synthetic transformations.

- Nitrile Group Chemistry: The cyano group can undergo a variety of transformations.
 - Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to the corresponding carboxylic acid, 2-(2-methylpyridin-3-yl)acetic acid, a valuable building block itself.
 - Reduction: The nitrile can be reduced to the primary amine, 2-(2-methylpyridin-3-yl)ethanamine, using reagents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This introduces a basic side chain often sought in pharmaceutical candidates.

- **Methylene Group Reactivity:** The methylene protons are acidic (pKa estimated in the range of 20-25 in DMSO) due to the electron-withdrawing effects of both the adjacent pyridine ring and the nitrile group.[\[12\]](#) This allows for deprotonation with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, enabling chain extension and further functionalization.
- **Pyridine Ring Chemistry:** The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of attack.

Applications in Research and Drug Development

Acetonitrile and its derivatives are fundamental solvents and intermediates in the pharmaceutical industry.[\[13\]](#)[\[14\]](#) The structural motifs present in **2-(2-Methylpyridin-3-yl)acetonitrile** make it an attractive starting material for synthesizing compounds with potential biological activity.

- **Scaffold for Bioactive Molecules:** As an intermediate, it provides a ready-made substituted pyridine core. This scaffold is prevalent in drugs targeting a wide range of receptors and enzymes. The related compound, 2-amino-2-(pyridin-3-yl)acetonitrile, is an intermediate in the synthesis of muscarinic agonists for potential Alzheimer's disease research.[\[15\]](#)
- **Vitamin Analogues:** It has been specifically cited as a precursor for preparing pyridine analogues of vitamin B1, highlighting its role in biochemical research.[\[4\]](#)
- **Agrochemical Synthesis:** Pyridine-based compounds are also widely used in the agrochemical industry, suggesting potential applications in the development of new herbicides, fungicides, or insecticides.[\[16\]](#)

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for **2-(2-Methylpyridin-3-yl)acetonitrile** is not widely published, data from analogous nitriles and acetonitrile provide a strong basis for safe handling protocols.[\[17\]](#)[\[18\]](#)

- Hazards: The compound should be considered harmful if swallowed, in contact with skin, or if inhaled, similar to other organic nitriles.[18] It may cause skin, eye, and respiratory irritation.[19] Upon combustion, it may produce toxic fumes of nitrogen oxides (NOx) and hydrogen cyanide (HCN).[17]
- Handling Precautions:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, as recommended by suppliers.[6] Keep away from strong oxidizing agents, acids, and bases. [17]

Conclusion

2-(2-Methylpyridin-3-yl)acetonitrile (CAS 101166-73-8) is a chemical intermediate of significant value to the research and development community. Its combination of a substituted pyridine core and reactive functional groups provides a versatile platform for the synthesis of complex molecules. This guide has outlined its fundamental properties, plausible synthetic routes, expected spectroscopic characteristics, and key reactive pathways. For scientists in drug discovery and fine chemical synthesis, this compound represents a potent tool for generating novel molecular entities and advancing chemical innovation.

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